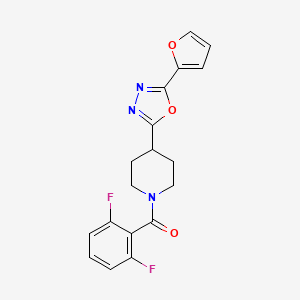
(2,6-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2,6-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H15F2N3O3 and its molecular weight is 359.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2,6-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a novel chemical entity that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring fused with a 1,3,4-oxadiazole moiety and a furan ring. The presence of the difluorophenyl group enhances its lipophilicity and may influence its binding affinity to biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Antitumor Activity : Many oxadiazole derivatives have been reported to possess significant antitumor properties. For instance, compounds containing the oxadiazole core have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Effects : Piperidine derivatives are known for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines .
- Antimicrobial Properties : The furan moiety is often associated with antimicrobial activity. Compounds incorporating furan rings have been shown to exhibit significant antibacterial and antifungal effects .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- The oxadiazole ring may interact with cellular targets involved in signaling pathways related to cell growth and apoptosis.
- The piperidine structure could facilitate interaction with neurotransmitter receptors or enzymes involved in inflammatory responses.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antitumor Study : A study on oxadiazole derivatives demonstrated that specific modifications in the chemical structure could enhance cytotoxicity against breast cancer cells. The derivatives were tested in vitro and showed IC50 values in the low micromolar range .
- Anti-inflammatory Research : Another study evaluated piperidine-based compounds for their ability to inhibit TNF-alpha production in LPS-stimulated macrophages. Results indicated a significant reduction in cytokine levels with certain derivatives .
- Antimicrobial Evaluation : Research on furan-containing compounds revealed strong activity against Gram-positive bacteria, suggesting potential for development as new antibacterial agents .
Data Tables
| Biological Activity | Compound Class | Key Findings |
|---|---|---|
| Antitumor | Oxadiazole | Induced apoptosis in cancer cell lines; IC50 values < 10 µM |
| Anti-inflammatory | Piperidine | Reduced TNF-alpha levels in macrophages by >50% |
| Antimicrobial | Furan | Effective against multiple bacterial strains; MIC values < 20 µg/mL |
Eigenschaften
IUPAC Name |
(2,6-difluorophenyl)-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3/c19-12-3-1-4-13(20)15(12)18(24)23-8-6-11(7-9-23)16-21-22-17(26-16)14-5-2-10-25-14/h1-5,10-11H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOJMOHMDLYMOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=C(C=CC=C4F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














